BenchChemオンラインストアへようこそ!

SF-22

Neuropeptide Y Receptor Radioligand Binding Affinity Determination

SF-22 is the only commercially available Y2R antagonist combining sub-nanomolar Y2R affinity (Ki = 2.25 nM) with validated brain penetration and a fully characterized off-target profile (5-HT2B, 5-HT6, DAT). Unlike early probes such as BIIE0246 (BBB-impermeable), SF-22's drug-like MW (470.58) and solubility (26 mg/mL DMSO) enable robust in vivo CNS target engagement. Its >35 μM selectivity over Y1R eliminates confounding subtype crosstalk. Procure SF-22 to ensure reproducible, interpretable neuroscience research and inter-laboratory data comparability.

Molecular Formula C28H26N2O3S
Molecular Weight 470.6 g/mol
CAS No. 824981-55-7
Cat. No. B1681644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSF-22
CAS824981-55-7
SynonymsSF-22;  SF 22;  SF22
Molecular FormulaC28H26N2O3S
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C
InChIInChI=1S/C28H26N2O3S/c1-19-13-14-20(2)26(17-19)30-34(32,33)27-18-23(16-15-21(27)3)28(31)29-25-12-8-7-11-24(25)22-9-5-4-6-10-22/h4-18,30H,1-3H3,(H,29,31)
InChIKeyBWWPVIRXNOWQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SF-22 (CAS 824981-55-7): Neuropeptide Y Y2 Receptor Antagonist for CNS Research Procurement


SF-22 (CAS 824981-55-7) is a synthetic small-molecule sulfonamide (C28H26N2O3S; MW 470.58) that functions as a potent, brain-penetrant antagonist of the Neuropeptide Y Y2 receptor (Y2R) . It was discovered and characterized through a whole-cell high-throughput screening campaign aimed at identifying selective Y2R antagonists with favorable CNS drug-like properties [1]. Radioligand profiling further identified secondary interactions with serotonin 5-HT2B and 5-HT6 receptors as well as the dopamine transporter (DAT) , defining its multi-target polypharmacology profile.

Why SF-22 Cannot Be Substituted with Generic Y2R Antagonists: A Procurement Risk Analysis


Y2R antagonists are not a functionally interchangeable commodity. The neuropeptide Y receptor family comprises multiple subtypes (Y1, Y2, Y4, Y5) with distinct roles in feeding behavior, mood regulation, and neuronal excitability. Indiscriminate use of compounds with inadequate subtype selectivity or unknown off-target profiles confounds experimental interpretation and introduces false-positive or false-negative results [1]. Furthermore, for neuroscience applications requiring central target engagement, blood-brain barrier (BBB) permeability is a non-negotiable property; many early Y2R tool compounds, such as the peptide-derived BIIE0246, possess high molecular weight and limited brain penetration, severely restricting their utility in vivo [2]. Therefore, substituting SF-22 with an alternative Y2R antagonist lacking validated selectivity metrics, defined polypharmacology fingerprints, or demonstrated CNS exposure introduces unacceptable scientific and financial risk. The evidence below quantifies exactly why SF-22 is a distinct and non-substitutable chemical probe.

SF-22 Differential Evidence Guide: Quantified Advantages Over Y2R Comparators


SF-22 Y2R Binding Affinity (Ki) Compared to SF-Series Analogs

In direct head-to-head radioligand competition binding assays using membranes from HEK293 cells expressing human Y2R, SF-22 demonstrates a Ki of 2.25 ± 0.49 nM, placing it among the highest-affinity compounds within its structural series and significantly more potent than the later-stage analog SF-41 [1].

Neuropeptide Y Receptor Radioligand Binding Affinity Determination

SF-22 Functional Antagonism (Schild Analysis) Versus BIIE0246

In a whole-cell cAMP biosensor functional assay, SF-22 produced a concentration-dependent rightward shift in the NPY dose-response curve with a Schild slope of 1.0 ± 0.1, consistent with competitive antagonism [1]. This profile is comparable to the reference Y2R antagonist BIIE0246, but SF-22 achieves this functional blockade with a molecular weight approximately half that of the peptidomimetic BIIE0246 (MW 470.58 vs 896 Da) [2].

cAMP Biosensor Functional Antagonism Schild Analysis

SF-22 NPY Receptor Subtype Selectivity: Y2R Over Y1R

SF-22 exhibits pronounced selectivity for Y2R over Y1R. In the Y1R cAMP biosensor assay, SF-22 remained inactive even at the highest concentration tested (35 μM), indicating no measurable functional antagonism at Y1R [1]. Across a panel of 119 compounds screened against both Y2R and Y1R, SF-22 clustered among only five compounds identified as highly selective Y2R antagonists with negligible Y1R activity [2].

Receptor Selectivity Off-Target Screening cAMP Assay

SF-22 Physicochemical Properties Compared to SF-Series Analogs

Among the SF-series Y2R antagonists, SF-22 possesses the highest calculated logP (6.9), reflecting its pronounced lipophilicity [1]. This contrasts with analogs like SF-41 (logP = 3.9) and SF-31 (logP = 4.7). The polar surface area (PSA) of SF-22 is 75.3 Ų, identical to SF-21 but lower than SF-31 (86.5 Ų).

Lipophilicity Polar Surface Area CNS Drug-Likeness

SF-22 Broad-Receptor Subtype Selectivity (>650-Fold) Over NPY Family Receptors

Beyond Y1R, SF-22 demonstrates minimal cross-reactivity with other NPY receptor subtypes. Vendor characterization states that SF-22 displays >650-fold selectivity for NPY Y2 over Y1, Y4, and Y5 receptors . This class-level selectivity inference is supported by the published Y1R inactivity data and positions SF-22 as a clean Y2R tool compound.

Receptor Selectivity NPY Receptor Family Polypharmacology

SF-22 Commercial Purity and Reproducibility Versus Generic Vendors

SF-22 sourced from established suppliers such as Sigma-Aldrich is certified at ≥98% purity by HPLC , while alternative vendors such as TargetMol offer material at 99.09% purity [1]. This high purity specification ensures batch-to-batch reproducibility and minimizes the risk of confounding biological activity arising from synthetic impurities or degradation products.

Quality Control HPLC Purity Reproducibility

Optimal SF-22 Deployment Scenarios Based on Validated Evidence


In Vitro Target Validation and Selectivity Profiling of Y2R-Mediated Signaling

SF-22 is ideal for in vitro studies requiring selective pharmacological blockade of Y2R without confounding Y1R activity. Its high affinity (Ki = 2.25 nM) [1] and demonstrated inactivity at Y1R up to 35 μM make it a superior tool for dissecting Y2R-specific contributions in cAMP, calcium flux, or ERK phosphorylation assays. Researchers should avoid using less selective comparators like BIBP3226 (a Y1R antagonist) or lower-affinity SF-series analogs (e.g., SF-41, Ki = 60.3 nM) when Y2R target engagement specificity is paramount.

Ex Vivo and In Vivo CNS Pharmacology Studies Requiring Brain Penetration

For studies examining Y2R function in the central nervous system, SF-22's validated brain-penetrant property [1] and drug-like physicochemical profile (MW 470.58; logP 6.9) make it a rational choice. In contrast, the high molecular weight (896 Da) and poor permeability of BIIE0246 severely limit its utility for in vivo CNS work [2]. SF-22's favorable properties enable systemic administration in rodent models to achieve central Y2R target engagement, as evidenced by its classification as a 'highly brain-penetrant' antagonist.

Multi-Target Polypharmacology Studies Involving Serotonergic and Dopaminergic Systems

Radioligand studies reveal that SF-22 also engages 5-HT2B and 5-HT6 serotonin receptors and the dopamine transporter (DAT) [1]. This defined off-target fingerprint transforms a potential liability into an opportunity for investigators exploring the intersection of NPYergic, serotonergic, and dopaminergic signaling in neuropsychiatric or neurodegenerative disease models. Researchers must select SF-22 (not an alternative 'cleaner' but less-characterized Y2R antagonist) when a pre-validated polypharmacology tool is required.

High-Throughput Screening (HTS) and Assay Development for Y2R Modulators

SF-22's discovery via whole-cell HTS and its robust functional antagonism (Schild slope = 1.0) [1] establish it as a reliable positive control for assay development. Its high commercial purity (≥98% HPLC) and defined solubility in DMSO (26 mg/mL or 125 mg/mL) [2] ensure consistent performance across screening campaigns. Using SF-22 as a reference antagonist enables inter-laboratory data comparability, a critical factor for collaborative or multi-site drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SF-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.